1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol
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Overview
Description
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring with an imino group at the 4-position and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of 4-aminopyridine with phenoxypropanol under specific conditions. One common method includes:
Starting Materials: 4-aminopyridine and phenoxypropanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The 4-aminopyridine is first reacted with an aldehyde to form an imine intermediate. This intermediate is then reacted with phenoxypropanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenoxypropanol moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopyridin-1-yl)-3-phenoxypropan-2-ol: Similar structure but with an amino group instead of an imino group.
1-(4-Hydroxypyridin-1-yl)-3-phenoxypropan-2-ol: Contains a hydroxyl group at the 4-position of the pyridine ring.
1-(4-Methylpyridin-1-yl)-3-phenoxypropan-2-ol: Features a methyl group at the 4-position.
Uniqueness
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol is unique due to the presence of the imino group, which can participate in specific interactions with biological targets, potentially leading to unique biological activities and applications.
Properties
CAS No. |
66307-09-3 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(4-iminopyridin-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C14H16N2O2/c15-12-6-8-16(9-7-12)10-13(17)11-18-14-4-2-1-3-5-14/h1-9,13,15,17H,10-11H2 |
InChI Key |
NBUCKBCURZMBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C=CC(=N)C=C2)O |
Origin of Product |
United States |
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